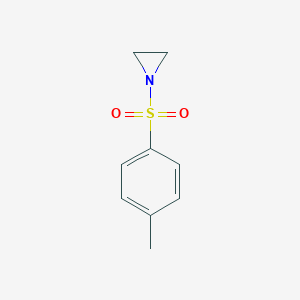

N-Tosylaziridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)sulfonylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-8-2-4-9(5-3-8)13(11,12)10-6-7-10/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNWSEVVMYMVLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50340069 | |

| Record name | N-Tosylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3634-89-7 | |

| Record name | N-Tosylaziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50340069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-methylbenzenesulfonyl)aziridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of N-Tosylaziridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure of N-Tosylaziridine, a key building block in organic synthesis. The document details its molecular characteristics, spectroscopic signature, and methods for its preparation, presenting quantitative data in accessible formats and visualizing its structure as required.

Core Molecular Structure

This compound is a heterocyclic compound featuring a three-membered aziridine (B145994) ring N-functionalized with a p-toluenesulfonyl (tosyl) group. The aziridine ring, a saturated heterocycle containing one nitrogen and two carbon atoms, is highly strained, which contributes to its reactivity. The electron-withdrawing nature of the tosyl group further activates the aziridine ring, making it susceptible to nucleophilic ring-opening reactions. This reactivity profile makes N-tosylaziridines valuable intermediates in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals.

| Property | Value | Reference(s) |

| Chemical Formula | C₉H₁₁NO₂S | [1][2][3][4][5][6] |

| Molecular Weight | 197.25 g/mol | [1][2][3][4][5][6] |

| CAS Number | 3634-89-7 | [1][2][3][4][5][6] |

| Appearance | White to light yellow solid | |

| Melting Point | 63.0 to 67.0 °C |

Spectroscopic Characterization

Note: The following tables summarize typical spectroscopic data for this compound derivatives as reported in the literature. The exact chemical shifts and absorption bands for the unsubstituted this compound may vary.

¹H NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aziridine Ring CH₂ | 2.0 - 3.0 | m | - |

| Aziridine Ring CH | 3.5 - 4.5 | m | - |

| Tosyl Group CH₃ | 2.4 | s | - |

| Aromatic (Tosyl) | 7.3 - 7.9 | m | - |

¹³C NMR Spectroscopy Data (Typical for Substituted N-Tosylaziridines)

| Carbon | Chemical Shift (δ) ppm |

| Aziridine Ring CH₂ | 30 - 40 |

| Aziridine Ring CH | 40 - 50 |

| Tosyl Group CH₃ | ~21 |

| Aromatic (Tosyl) | 127 - 145 |

Infrared (IR) Spectroscopy Data

Key characteristic IR absorptions for N-tosylaziridines include:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| C=C (aromatic) | 1600 - 1475 | Medium |

| S=O (sulfonamide) | 1350 - 1300 and 1170 - 1150 | Strong |

Visualization of this compound Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols for Synthesis

Several synthetic routes to N-tosylaziridines have been reported. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis from 2-Amino Alcohols

A common and efficient method for the preparation of the unsubstituted this compound involves the tosylation and in-situ cyclization of 2-amino alcohols.[7]

Method A (for higher substituted amino alcohols):

-

To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

After stirring for 6 hours, add toluene (B28343) (5 mL).

-

Filter off the solid and evaporate the solvents to yield the this compound.[7]

Method B (for the unsubstituted parent compound and less hindered homologues):

-

To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

After 30 minutes, add ice and water.

-

Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to obtain the this compound.[7]

Synthesis from Alkenes via Zirconooxaziridine Catalysis

This method is suitable for the synthesis of a wide variety of substituted N-tosylaziridines from the corresponding alkenes.[1]

General Procedure:

-

In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 0.01 equiv., 1 mol%), TBAB (0.0075 mmol, 0.075 equiv., 7.5 mol%), and chloramine (B81541) T (0.3 mmol, 3 equiv.) in DCE (0.1M, 1 mL).

-

Allow the mixture to react for 5 minutes.

-

Add the alkene (0.1 mmol, 1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.

-

Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel and wash with dichloromethane.

-

Purify the crude product by silica gel column chromatography to obtain the desired this compound.[1]

Logical Relationship of Synthesis

The following diagram illustrates the general synthetic pathway from a generic alkene to an this compound derivative.

Caption: General workflow for the synthesis of N-Tosylaziridines.

References

- 1. rsc.org [rsc.org]

- 2. N-甲苯磺酰基氮杂环丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98 3634-89-7 [sigmaaldrich.com]

- 4. This compound 98 3634-89-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. N-トシルアジリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of the Strained Ring: A Technical Guide to the History and Discovery of N-Tosylaziridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, discovery, and synthetic methodologies for N-Tosylaziridine, a cornerstone building block in modern organic and medicinal chemistry. We will delve into the foundational synthetic routes, provide detailed experimental protocols for key reactions, present quantitative data for comparative analysis, and illustrate complex reaction pathways and workflows.

A Historical Perspective: The Genesis of a Versatile Intermediate

The journey of this compound is intrinsically linked to the broader history of aziridine (B145994) chemistry. The parent heterocycle, aziridine (ethylene imine), was first synthesized by Henry Wenker in 1935 through the cyclization of β-amino alcohols, a method now famously known as the Wenker synthesis.[1] This seminal work laid the foundation for the preparation of a wide array of substituted aziridines.

While a singular "discovery" paper for this compound is not readily identifiable, its emergence as a crucial synthetic intermediate followed the development of reliable methods for N-functionalization of the aziridine ring. The introduction of the tosyl (p-toluenesulfonyl) group proved to be a significant advancement. The electron-withdrawing nature of the tosyl group activates the aziridine ring, making it highly susceptible to nucleophilic attack, thereby unlocking a vast landscape of synthetic possibilities.[2][3] Early methods for the preparation of N-Tosylaziridines were often multi-step procedures involving the N-tosylation of amino acids, reduction to the corresponding amino alcohols, and subsequent cyclization.[4]

Core Synthetic Methodologies

The synthesis of N-Tosylaziridines has evolved from classical, often harsh, multi-step procedures to elegant and efficient one-pot and catalytic methods. Below, we detail the core synthetic strategies.

The Wenker Synthesis and its Modifications

The Wenker synthesis remains a fundamental approach to aziridine synthesis.[1] The classical approach involves the reaction of a β-amino alcohol with sulfuric acid to form a sulfate (B86663) ester, which then undergoes base-mediated intramolecular cyclization. For N-Tosylaziridines, this typically involves the cyclization of an N-tosylated-β-amino alcohol.

More contemporary modifications of the Wenker synthesis offer milder conditions and broader substrate scope. One-pot procedures starting from 2-amino alcohols have been developed, where tosylation and in situ cyclization are effected by a suitable base.[4]

Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [4]

-

Method A (for more sterically hindered amino alcohols):

-

To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the mixture for 6 hours.

-

Add toluene (B28343) (5 mL) and filter off the solid.

-

Evaporate the solvents under reduced pressure to yield the crude this compound.

-

-

Method B (for less sterically hindered amino alcohols):

-

To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add ice and water, separate the organic layer, wash with water, and dry over magnesium sulfate.

-

Evaporate the solvent to yield the crude this compound.

-

The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction provides another classical route to aziridines, typically involving the reaction of an α,β-dihalo ketone with a primary amine. For the synthesis of N-Tosylaziridines, this would conceptually involve the use of p-toluenesulfonamide (B41071) as the nitrogen source. The reaction proceeds via a Michael addition followed by an intramolecular nucleophilic substitution. While less commonly detailed specifically for N-Tosylaziridines in readily available literature, the principles of this reaction are applicable.

Modern Catalytic Aziridination of Alkenes

The direct aziridination of alkenes represents the most atom-economical and versatile approach to N-Tosylaziridines. A variety of transition metal catalysts have been developed to facilitate the transfer of a nitrene equivalent, often derived from Chloramine-T or other N-tosyl-containing reagents, to an alkene double bond.

One notable modern method involves the use of a zirconooxaziridine catalyst, which promotes the aziridination of a wide range of substituted alkenes with high yields and stereospecificity.[5][6]

Experimental Protocol: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [6]

-

In a 20 mL vial, mix ZrODipic(HMPA) (0.001 mmol, 1 mol%), TBAB (0.0075 mmol, 7.5 mol%), and dry Chloramine-T (0.3 mmol) in 1,2-dichloroethane (B1671644) (1 mL, 0.1M).

-

Allow the mixture to react for 5 minutes.

-

Add the alkene (0.1 mmol).

-

Stir the reaction vigorously at room temperature for 16 hours or until TLC indicates the disappearance of the alkene.

-

Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane.

-

Purify the crude product by silica gel column chromatography.

Quantitative Data Comparison

The choice of synthetic method often depends on the substrate, desired scale, and available reagents. The following tables summarize quantitative data for the synthesis of various N-Tosylaziridines using the methods described above.

| Table 1: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [4] | |||

| Substrate (Amino Alcohol) | Method | Reaction Time | Yield (%) |

| Aminoethanol | B | 30 min | 74 |

| (S)-Alaninol | B | 30 min | 78 |

| (S)-2-Aminobutanol | B | 30 min | 86 |

| (S)-Valinol | A | 6 h | 75 |

| (S)-Norvalinol | A | 6 h | 82 |

| (S)-Leucinol | A | 6 h | 76 |

| Table 2: Zirconooxaziridine-Catalyzed Synthesis of N-Tosylaziridines from Alkenes [6] | |||

| Substrate (Alkene) | Product | Reaction Time | Yield (%) |

| 1-Hexene | 2-Butyl-1-tosylaziridine | 16 h | 89 |

| Styrene | 2-Phenyl-1-tosylaziridine | 16 h | 98 |

| 4-Methylstyrene | 2-(p-Tolyl)-1-tosylaziridine | 16 h | 93 |

| 2-Chlorostyrene | 2-(2-Chlorophenyl)-1-tosylaziridine | 16 h | 92 |

| 3-Chlorostyrene | 2-(3-Chlorophenyl)-1-tosylaziridine | 16 h | 91 |

| 2,6-Dichlorostyrene | 2-(2,6-Dichlorophenyl)-1-tosylaziridine | 16 h | 97 |

| Naphthalene-2-ylethylene | 2-(Naphthalen-2-yl)-1-tosylaziridine | 16 h | 82 |

| cis-4-Octene | cis-2,3-Dipropyl-1-tosylaziridine | 16 h | 86 |

The Reactivity of N-Tosylaziridines: A Gateway to Molecular Complexity

The synthetic utility of N-Tosylaziridines stems from their susceptibility to ring-opening reactions by a diverse range of nucleophiles. This reactivity is driven by the relief of ring strain and the electron-withdrawing nature of the tosyl group. The ring-opening typically proceeds via an SN2 mechanism, leading to the formation of 1,2-difunctionalized compounds with well-defined stereochemistry.

Nucleophilic Ring-Opening Reactions

A plethora of nucleophiles, including halides, amines, alcohols, thiols, and organometallic reagents, have been employed to open the this compound ring.[7] Lewis acids are often used to catalyze these reactions, further enhancing the electrophilicity of the aziridine carbons.[7]

Experimental Protocol: Zinc(II) Halide-Mediated Ring-Opening of N-Tosylaziridines [7]

-

Reflux a suspension of anhydrous zinc dihalide (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

-

Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.

-

Continue refluxing until the starting material is consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (2.0 mL) and extract with dichloromethane.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under vacuum.

N-Tosylaziridines in Total Synthesis and Cascade Reactions

The predictable reactivity and stereochemical control offered by N-Tosylaziridines have made them invaluable intermediates in the total synthesis of complex natural products and in the design of elegant cascade reactions.

For instance, the ring-opening of an this compound with a Grignard reagent has been utilized as a key step in the synthesis of homochiral (R)- and (S)-3,4-methylenedioxymethamphetamine (MDMA).[2] In another example, a Lewis acid-catalyzed reaction between an this compound and an N-tosylhydrazone initiates a cascade sequence of ring-opening, cyclization, and oxidation to afford 1,2,4-triazines.[8]

Visualizing the Chemistry: Diagrams and Workflows

To further illuminate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key synthetic pathways and reaction mechanisms.

Safety, Handling, and Disposal

This compound and its precursors require careful handling due to their potential hazards.

-

Handling: Always handle this compound in a well-ventilated fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4]

-

Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5] For long-term storage, refrigeration at -20°C is recommended.[5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5] Contaminated packaging should be treated as hazardous waste.[4] Small spills can be absorbed with an inert material and placed in a sealed container for disposal.

Conclusion

This compound has firmly established itself as a versatile and powerful building block in organic synthesis. From its historical roots in the early exploration of aziridine chemistry to its central role in modern catalytic and cascade reactions, the journey of this compound highlights the continuous evolution of synthetic methodology. For researchers, scientists, and drug development professionals, a deep understanding of its synthesis, reactivity, and handling is essential for harnessing its full potential in the creation of novel and complex molecules.

References

- 1. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols [mdpi.com]

- 4. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. ias.ac.in [ias.ac.in]

- 8. pubs.acs.org [pubs.acs.org]

N-Tosylaziridine: A Technical Guide to a Versatile Synthetic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Tosylaziridine is a highly valuable, three-membered heterocyclic compound extensively utilized in organic synthesis. The electron-withdrawing nature of the tosyl group activates the aziridine (B145994) ring, making it an excellent electrophile for a wide array of synthetic transformations. Its high reactivity, driven by significant ring strain, allows for efficient and often stereoselective construction of complex nitrogen-containing molecules. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, core reactivity, and applications, with a focus on providing actionable data and experimental protocols for laboratory use.

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid at room temperature. Its core properties are summarized below.

Physical and Chemical Data

| Property | Value | Reference |

| CAS Number | 3634-89-7 | [1] |

| Molecular Formula | C₉H₁₁NO₂S | [1] |

| Molecular Weight | 197.25 g/mol | [1] |

| Appearance | White to light yellow crystals | [2][3] |

| Melting Point | 63-65 °C | |

| Boiling Point | 322.3 ± 35.0 °C (Predicted) | [3][4] |

| Solubility | Soluble in polar organic solvents like THF, CH₂Cl₂, and acetonitrile (B52724). Aziridines are generally soluble in water and alcohols.[5][6] | |

| Storage Temperature | -20°C | [2][4] |

Spectroscopic Data

| Spectroscopy | Key Features & Representative Chemical Shifts (δ in ppm) or Wavenumbers (cm⁻¹) |

| ¹H NMR | Aromatic Protons (Tosyl Group): ~7.3-7.9 ppm (two doublets). Aziridine Ring Protons: Chemical shifts are highly dependent on substitution. For the parent this compound, these would appear as a singlet around 2.4 ppm. For substituted aziridines, complex multiplets appear between 2.0-4.1 ppm. Methyl Protons (Tosyl Group): ~2.4 ppm (singlet).[7] |

| ¹³C NMR | Aromatic Carbons (Tosyl Group): ~127-145 ppm. Aziridine Ring Carbons: ~35-42 ppm for substituted examples. Methyl Carbon (Tosyl Group): ~21.7 ppm.[7][8] |

| IR | S=O Stretch (Sulfonamide): ~1320 cm⁻¹ and ~1160 cm⁻¹. Aromatic C-H Stretch: ~3060 cm⁻¹. Aliphatic C-H Stretch: ~2920 cm⁻¹.[7][9] |

Synthesis of this compound

N-Tosylaziridines can be synthesized through several reliable methods, most commonly via the cyclization of 2-amino alcohols or the direct aziridination of alkenes.

Synthesis from 2-Amino Alcohols

A prevalent method involves the tosylation of a 2-amino alcohol followed by an intramolecular cyclization (a modification of the Wenker synthesis). One-pot procedures using simple inorganic bases are efficient and avoid the isolation of unstable intermediates.

Caption: One-pot synthesis of this compound from a 2-amino alcohol.

Experimental Protocol 1: Synthesis from 2-Amino Alcohols

Adapted from Bergmeier, S. C. et al.

Method A (for hindered amino alcohols):

-

To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (K₂CO₃, 4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Stir the mixture for 6 hours.

-

Add toluene (B28343) (5 mL) and filter off the solid salts.

-

Evaporate the solvents under reduced pressure to yield the this compound.

Method B (for unhindered amino alcohols):

-

To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (KOH, 2.0 g), water (2.0 mL), and dichloromethane (B109758) (CH₂Cl₂, 2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

Stir for 30 minutes.

-

Add ice and water to the reaction mixture.

-

Separate the organic layer, wash with water, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent to yield the product.

Synthesis from Alkenes

The direct aziridination of alkenes provides another powerful route. This involves the transfer of a nitrene equivalent ('N-Ts') to a double bond. Modern methods often employ metal catalysts to achieve high yields and stereospecificity using Chloramine-T as the nitrogen source.[10]

Experimental Protocol 2: Zirconium-Catalyzed Aziridination of Alkenes

Adapted from Moura-Letts, G. et al.[7]

-

In a 20 mL vial, combine the Zirconium catalyst (e.g., ZrODipic(HMPA), 0.01 equiv., 1 mol%), a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB, 0.075 equiv., 7.5 mol%), and Chloramine-T (3 equiv.) in 1,2-dichloroethane (B1671644) (DCE, to make a 0.1M solution).

-

Allow the mixture to react for 5 minutes.

-

Add the alkene (1 equiv.) to the mixture.

-

Stir vigorously at room temperature for 16 hours or until the alkene is consumed (monitored by TLC).

-

Filter the crude mixture through a pad of 1:1 celite and silica (B1680970) gel, washing with dichloromethane.

-

Purify the crude product by silica gel column chromatography to obtain the this compound.

Core Reactivity and Synthetic Applications

The synthetic utility of this compound stems primarily from its susceptibility to nucleophilic ring-opening reactions, cycloadditions, and ring expansions.

Nucleophilic Ring-Opening

Due to significant angle strain, the aziridine ring is readily opened by a wide range of nucleophiles.[11] The reaction typically proceeds via an Sₙ2 mechanism, leading to regioselective formation of β-functionalized sulfonamides. Lewis acids are often employed to catalyze this transformation.

Caption: Lewis acid-catalyzed nucleophilic ring-opening of this compound.

Experimental Protocol 3: Ring-Opening with Zinc (II) Halides

Adapted from Reddy, M. S. et al.

-

Reflux a suspension of anhydrous zinc dihalide (e.g., ZnBr₂, 0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

-

Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) with stirring.

-

Continue to reflux the mixture until the starting material is completely consumed (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl, 2.0 mL).

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the β-halo amine product.

[3+2] Cycloaddition Reactions

N-Tosylaziridines can act as three-atom components in [3+2] cycloaddition reactions to form five-membered heterocyclic rings, such as pyrrolidines. The reaction is initiated by a nucleophile (e.g., an iodide ion) that opens the aziridine ring to form an anionic intermediate, which then undergoes conjugate addition to a dipolarophile like an α,β-unsaturated ketone.

Caption: Mechanism of the [3+2] cycloaddition of this compound.

Experimental Protocol 4: Iodide-Mediated [3+2] Cycloaddition

Adapted from Hosokawa, S. et al.

-

To a solution of lithium iodide (LiI, 1.2 equiv) in dimethoxyethane (DME), add this compound (2.0 equiv) at room temperature.

-

Stir the mixture for 10 minutes.

-

Add a solution of the α,β-unsaturated carbonyl compound (1.0 equiv) in DME dropwise.

-

Stir until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding acetic acid (AcOH, 2.2 equiv).

-

Add water and ethyl acetate (B1210297) (EtOAc). Separate the aqueous layer and extract it three times with EtOAc.

-

Combine the organic layers, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the N-tosylpyrrolidine product.

Biological Activity and Relevance in Drug Development

While this compound itself is primarily a synthetic intermediate, the aziridine moiety is a "privileged scaffold" in medicinal chemistry. Many natural products and synthetic compounds containing the aziridine ring exhibit significant biological activities, including antitumor, antibacterial, and enzyme-inhibitory properties.[10]

The true value of this compound in drug development lies in its ability to serve as a versatile precursor for a diverse range of nitrogen-containing compounds. The ring-opening and cycloaddition reactions described above provide reliable and stereocontrolled pathways to synthesize:

-

Vicinal Diamines and Amino Alcohols: Core structures in numerous pharmaceuticals.

-

Complex Alkaloids: Natural products with a wide spectrum of bioactivity.

-

Modified Sugars and Amino Acids: Building blocks for peptidomimetics and other therapeutics.

The tosyl group can be removed under reductive conditions, liberating the free amine for further functionalization, making N-tosylaziridines highly valuable starting materials for the synthesis of chiral amine derivatives.

Safety and Handling

This compound is considered hazardous and must be handled with appropriate precautions in a laboratory setting.

| Safety Aspect | Information |

| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Personal Protective Equipment (PPE) | NIOSH-approved N95 dust mask, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. |

| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid formation of dust. Wash hands thoroughly after handling.[4] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place at -20°C.[4][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12] |

References

- 1. scbt.com [scbt.com]

- 2. alkalisci.com [alkalisci.com]

- 3. 1-(P-TOSYL)AZIRIDINE | 3634-89-7 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. datasheets.scbt.com [datasheets.scbt.com]

N-Tosylaziridine: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, N-Tosylaziridine stands as a versatile and highly reactive building block in organic synthesis. Its strained three-membered ring, activated by the electron-withdrawing tosyl group, makes it an excellent electrophile for a variety of nucleophilic ring-opening reactions, providing access to a diverse array of functionalized amine derivatives. This guide offers an in-depth overview of this compound, including its fundamental properties, key experimental protocols, and its applications in synthetic and medicinal chemistry.

Core Properties of this compound

This compound, also known as N-(p-Toluenesulfonyl)aziridine, is a white to off-white crystalline solid. Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3634-89-7 | |

| Molecular Formula | C₉H₁₁NO₂S | |

| Molecular Weight | 197.25 g/mol |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several methods. Two common and efficient one-pot procedures starting from 2-amino alcohols are detailed below. These methods offer simple workups using inorganic bases and avoid hazardous reagents.[1]

Method A: From 2-Amino Alcohols using Potassium Carbonate in Acetonitrile (B52724)

This method is particularly suitable for higher substituted amino alcohols.

Procedure:

-

To a stirred mixture of the 2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Continue stirring the mixture for 6 hours.

-

Add toluene (B28343) (5 mL) to the reaction mixture.

-

Filter off the solid inorganic salts.

-

Evaporate the solvents from the filtrate under reduced pressure to yield the this compound product.

Method B: From 2-Amino Alcohols using Potassium Hydroxide (B78521) in a Biphasic System

This approach is effective for the unsubstituted parent compound and less hindered homologues.

Procedure:

-

To a vigorously stirred mixture of the 2-amino alcohol (1.0 mmol), potassium hydroxide (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

Stir the mixture for 30 minutes.

-

Add ice and water to the reaction vessel.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over magnesium sulfate (B86663) (MgSO₄).

-

Evaporate the solvent to obtain the this compound product.

Key Reactions: Nucleophilic Ring-Opening

The synthetic utility of this compound lies in its susceptibility to ring-opening by a wide range of nucleophiles. This reaction proceeds via an SN2-type mechanism, leading to the formation of β-functionalized sulfonamides. The regioselectivity of the attack is influenced by steric and electronic factors of both the aziridine (B145994) and the nucleophile.

General Experimental Protocol for Ring-Opening with Zinc (II) Halides

This protocol describes a Lewis acid-mediated ring-opening of N-Tosylaziridines with halide nucleophiles.

Procedure:

-

Reflux a suspension of anhydrous zinc dihalide (e.g., ZnCl₂, ZnBr₂, or ZnI₂) (0.73 mmol) in anhydrous dichloromethane (2.0 mL) for 5 minutes under a nitrogen atmosphere.

-

Slowly add a solution of the this compound (0.365 mmol) in anhydrous dichloromethane (2.0 mL) to the refluxing mixture with stirring.

-

Continue to reflux the reaction mixture until the starting aziridine is completely consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) (2.0 mL).

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under vacuum to yield the β-halo-N-tosyl amine product.[2]

Role in Drug Development and Medicinal Chemistry

While this compound itself is not typically the active pharmaceutical ingredient, it serves as a crucial precursor for the synthesis of a wide range of biologically active molecules. The aziridine moiety is present in several natural products with antitumor properties.[3] Synthetic aziridine derivatives are being explored for various therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[4]

The reactivity of the aziridine ring allows for the introduction of diverse functionalities, enabling the generation of libraries of compounds for drug discovery screening. The tosyl group can be removed under reductive conditions, providing access to free amines which can be further functionalized. This versatility makes this compound a valuable tool in medicinal chemistry for the development of novel therapeutics.

Mechanism of Action: Insights from an this compound Derivative

A study on a galactopyranoside derivative of this compound, identified as a promising anticancer agent, has shed light on its potential mechanism of action. The investigation revealed that this compound, referred to as AzGalp, induces DNA damage.[5][6]

Cells deficient in the Nucleotide Excision Repair (NER) pathway were found to be particularly sensitive to the cytotoxic effects of AzGalp. This suggests that the compound forms bulky DNA adducts that are primarily repaired by the NER pathway. In cancer cells with a compromised NER system, these DNA lesions persist, leading to cell death.[5][6] This mechanism of action is similar to that of established alkylating anticancer drugs.

References

- 1. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Synthetic Aziridines in Medicinal Chemistry: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis of N-Tosylaziridines from 2-Amino Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of N-Tosylaziridines from 2-amino alcohols. N-Tosylaziridines are valuable building blocks in organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals, due to their susceptibility to ring-opening reactions with various nucleophiles.[1] This document details established methodologies, including one-pot syntheses, the Wenker reaction, and Mitsunobu-type cyclizations, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate practical application in a research and development setting.

Core Synthetic Methodologies

The conversion of 2-amino alcohols to N-Tosylaziridines can be achieved through several efficient methods. The most common strategies involve the in-situ activation of the hydroxyl group of an N-tosylated amino alcohol, followed by intramolecular cyclization. Key methods that will be discussed in this guide are:

-

One-Pot Synthesis using Potassium Carbonate in Acetonitrile (B52724): A convenient method particularly effective for more sterically hindered 2-amino alcohols.

-

One-Pot Synthesis using Potassium Hydroxide (B78521) in a Biphasic System: Ideal for less sterically hindered 2-amino alcohols, offering high yields and short reaction times.

-

The Wenker Synthesis: A classical two-step method involving the formation of a sulfate (B86663) ester intermediate.

-

Mitsunobu Reaction: An intramolecular cyclization of an N-Tosyl-2-amino alcohol under mild conditions.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes quantitative data for the one-pot synthesis of various (S)-N-Tosylaziridines from their corresponding (S)-2-amino alcohols, allowing for a direct comparison of the two primary methods discussed.

| Entry | R Group | Method A Yield (%) | Method B Yield (%) |

| 1 | H | 46 | 74 |

| 2 | CH₃ | 53 | 78 |

| 3 | C₂H₅ | 62 | 86 |

| 4 | (CH₃)₂CH | 75 | 70 |

| 5 | CH₃CH₂CH₂ | 82 | 73 |

| 6 | (CH₃)₂CHCH₂ | 76 | 52 |

| 7 | C₆H₅CH₂ | 88 | 65 |

| 8 | (C₆H₅)₂CH | 91 | 43 |

| 9 | C₆H₅ | 85 | 58 |

Data sourced from Bieber, L. W., & de Araújo, M. C. F. (2002). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 7(12), 902-906.[1][2][3]

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic methods.

Protocol 1: One-Pot Synthesis using Potassium Carbonate in Acetonitrile (Method A)

This procedure is particularly suitable for higher substituted 2-amino alcohols.[3]

Materials:

-

(S)-2-amino alcohol (1.0 mmol)

-

Tosyl chloride (2.2 mmol)

-

Potassium carbonate (K₂CO₃) (4.0 mmol)

-

Acetonitrile (2.0 mL)

-

Toluene (B28343) (5 mL)

Procedure:

-

To a stirred mixture of the (S)-2-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

Continue stirring the reaction mixture for 6 hours at room temperature.

-

After 6 hours, add toluene (5 mL) to the reaction mixture.

-

Filter the solid inorganic salts from the mixture.

-

Evaporate the solvents from the filtrate under reduced pressure to yield the crude N-Tosylaziridine.

-

Purify the product by crystallization, short-path distillation, or column chromatography as required.

Protocol 2: One-Pot Synthesis using Potassium Hydroxide in Water/Dichloromethane (B109758) (Method B)

This method is highly effective for the synthesis of N-Tosylaziridines from less hindered 2-amino alcohols.[3]

Materials:

-

(S)-2-amino alcohol (1.0 mmol)

-

Tosyl chloride (2.5 mmol)

-

Potassium hydroxide (KOH) (2.0 g)

-

Water (2.0 mL)

-

Dichloromethane (CH₂Cl₂) (2.0 mL)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Prepare a vigorously stirred mixture of potassium hydroxide (2.0 g) in water (2.0 mL) and dichloromethane (2.0 mL).

-

To this biphasic mixture, add the (S)-2-amino alcohol (1.0 mmol).

-

Add tosyl chloride (2.5 mmol) portionwise to the reaction mixture at room temperature.

-

Continue vigorous stirring for 30 minutes at room temperature.

-

After 30 minutes, add ice and water to the reaction mixture.

-

Separate the organic layer.

-

Wash the organic layer with water.

-

Dry the organic layer over magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the product as needed.

Protocol 3: Intramolecular Cyclization via the Mitsunobu Reaction

This method involves the preparation of the N-Tosyl-2-amino alcohol followed by an intramolecular cyclization.

Step 1: N-Tosylation of the 2-Amino Alcohol

-

Dissolve the 2-amino alcohol in a suitable solvent such as dichloromethane or pyridine (B92270).

-

Cool the solution in an ice bath.

-

Slowly add one equivalent of tosyl chloride.

-

If not using pyridine as the solvent, add one equivalent of a base like triethylamine.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Tosyl-2-amino alcohol.

Step 2: Mitsunobu Cyclization

-

Dissolve the N-Tosyl-2-amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF).

-

Add triphenylphosphine (B44618) (PPh₃) (1.5 equiv).

-

Cool the solution to 0 °C.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) in THF.

-

Allow the reaction to stir at 0 °C for a period and then warm to room temperature, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture and purify by column chromatography to isolate the this compound. Yields for this method are typically in the range of 45-82%.[4]

Mandatory Visualizations

Reaction Schemes and Workflows

Caption: General overview of the synthesis of this compound.

Caption: Experimental workflows for the one-pot synthesis methods.

Reaction Mechanisms

Caption: Postulated mechanism for the one-pot synthesis.

Caption: Mechanism of the Mitsunobu cyclization.

Discussion of Other Methods

The Wenker Synthesis

The Wenker synthesis is a classical method for preparing aziridines from β-amino alcohols.[5] The process involves two main steps:

-

Esterification: The 2-amino alcohol is reacted with sulfuric acid to form a β-aminoethyl hydrogen sulfate intermediate.[5]

-

Cyclization: The intermediate is then treated with a strong base, such as sodium hydroxide, which facilitates an intramolecular nucleophilic substitution to form the aziridine (B145994) ring.[5]

While historically significant, the harsh conditions (high temperatures and strong acids/bases) can limit its applicability with sensitive substrates.[6]

The Gabriel-Cromwell Reaction

The Gabriel-Cromwell reaction is another established method for aziridine synthesis. However, it is less direct for the conversion of 2-amino alcohols. This reaction typically involves the cyclization of a β-haloamine with a base. To utilize a 2-amino alcohol as a starting material, it would first need to be converted to the corresponding N-Tosyl-β-haloamine, adding extra steps to the synthetic sequence.

Conclusion

The synthesis of N-Tosylaziridines from 2-amino alcohols is a well-established and versatile transformation with several reliable methods available to the synthetic chemist. The one-pot procedures using either potassium carbonate in acetonitrile or potassium hydroxide in a biphasic system offer excellent and often complementary options depending on the substrate's steric properties.[3] The Mitsunobu reaction provides a mild alternative for the cyclization of pre-formed N-Tosyl-2-amino alcohols. The choice of method will ultimately depend on the specific substrate, desired scale, and the laboratory's capabilities. This guide provides the necessary foundational knowledge and practical protocols to successfully implement these important synthetic transformations.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wenker synthesis - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

The Formation of N-Tosylaziridines from Alkenes: An In-depth Mechanistic Guide

For Researchers, Scientists, and Drug Development Professionals

Aziridines, particularly N-tosylaziridines, are highly valuable three-membered nitrogen-containing heterocycles. Their inherent ring strain makes them versatile synthetic intermediates, readily undergoing ring-opening reactions to afford a diverse array of complex nitrogenous compounds, including amino alcohols, diamines, and atypical amino acids. This utility has positioned them as critical building blocks in medicinal chemistry and natural product synthesis. This technical guide provides a comprehensive overview of the core mechanisms governing the formation of N-tosylaziridines from alkenes, focusing on the key catalytic systems and reagents employed in modern organic synthesis.

Introduction to Aziridination Mechanisms

The direct aziridination of an alkene involves the formal addition of a nitrene equivalent ('NTs') across the double bond. The precise mechanism of this transformation is highly dependent on the nature of the nitrogen source and the catalyst employed. Generally, these mechanisms can be broadly categorized as either concerted, where both C-N bonds are formed in a single transition state, or stepwise, involving the formation of a distinct intermediate. The stereochemical outcome of the reaction—whether it is stereospecific (retention of the alkene's geometry) or stereoselective—is dictated by the operative pathway.

Metal-Catalyzed Aziridination

Transition metals are potent catalysts for nitrene transfer reactions, activating the nitrogen source to facilitate addition to the alkene. Key metals include copper, rhodium, and zirconium, each exhibiting a unique mechanistic profile.

Copper-Catalyzed Aziridination

Copper catalysts, particularly Cu(I) and Cu(II) salts, are widely used for the aziridination of alkenes, often employing [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs) as the nitrene source.[1][2] The mechanism is generally accepted to proceed through a copper-nitrene (or nitrenoid) intermediate.

Kinetic and computational studies suggest a Cu(I)/Cu(III) catalytic cycle is operative.[1][3] The reaction is typically zero-order in alkene, indicating that the formation of the active copper-nitrene species is the rate-determining step.[1] The subsequent nitrene transfer to the alkene can proceed through several low-energy pathways: a concerted, non-radical pathway or stepwise pathways involving singlet or triplet biradical intermediates.[1] The presence of radical intermediates has been suggested by experimental data, yet the reactions often proceed with high stereospecificity, which is explained by a rapid intersection of the triplet and singlet pathways before C-C bond rotation can occur.[4]

Rhodium-Catalyzed Aziridination

Dirhodium(II) carboxylates and carboxamidates are highly effective catalysts for aziridination.[5][6][7] These reactions often display excellent stereoselectivity and functional group tolerance. The mechanism involves the formation of a rhodium-nitrene intermediate. DFT studies have proposed a two-spin-state mechanism, where a triplet Rh-nitrene species is a key intermediate that directs the stereocontrolled approach and activation of the alkene substrate.[5][6][7] This pathway helps to explain the high levels of enantioselectivity achieved with chiral rhodium catalysts. A notable challenge with rhodium catalysts is the potential for competing allylic C-H amination side reactions.[5]

Zirconium-Catalyzed Aziridination

A distinct mechanism is observed with certain high-valent metal oxides, such as zirconium complexes, using Chloramine-T as the nitrogen source.[8][9] Instead of forming a metal-nitrene, the reaction proceeds through a metallooxaziridine intermediate.[8] This zirconooxaziridine complex acts as the active catalyst for the nitrogen transfer. This pathway is described as a highly associative mechanism and is notable for its high yields, diastereoselectivity, and stereospecificity, particularly with unactivated alkyl alkenes.[8][9]

Metal-Free Aziridination

While metal catalysts are powerful, concerns about cost and toxicity have driven the development of metal-free alternatives.

Iodine-Catalyzed Aziridination

Iodine is an effective catalyst for the aziridination of alkenes using nitrogen sources like Chloramine-T.[10] The proposed mechanism involves the in-situ generation of an electrophilic iodine species (I⁺). This species reacts with the alkene to form a cyclic iodonium (B1229267) ion intermediate. Subsequent nucleophilic attack by the nitrogen of Chloramine-T, followed by intramolecular cyclization, yields the aziridine and regenerates the active iodine catalyst.

Photosensitized Aziridination

Visible-light photosensitization provides a metal-free pathway to generate nitrenes from precursors like tosyl azide.[11][12] In this process, a photosensitizer absorbs light and transfers energy to the tosyl azide, promoting the extrusion of dinitrogen gas (N₂) to form a free triplet nitrene.[11] This highly reactive intermediate then adds to the alkene in a stepwise fashion to yield the aziridine.[12]

Data Presentation: Comparison of Catalytic Systems

The following tables summarize representative quantitative data for various N-tosylaziridination methods, allowing for a direct comparison of their efficacy with different substrates.

Table 1: Zirconium-Catalyzed Aziridination of Various Alkenes [8]

| Entry | Alkene | Product | Yield (%) |

| 1 | 1-Hexene | N-Tosyl-2-butylaziridine | 90 |

| 2 | 1-Octene | N-Tosyl-2-hexylaziridine | 92 |

| 3 | (E)-4-Octene | trans-N-Tosyl-2,3-dipropylaziridine | 95 |

| 4 | Styrene | N-Tosyl-2-phenylaziridine | 96 |

| 5 | Indene | N-Tosyl-1a,6b-dihydro-1H-indeno[1,2-b]azirine | 90 |

Conditions: Alkene (1 mmol), ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), Chloramine-T (3 mmol) in DCE (0.1M) at room temperature for 16h.[8]

Table 2: Metal-Free, Iodine-Catalyzed Aziridination of Styrenes [13]

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | N-Tosyl-2-phenylaziridine | 91 |

| 2 | 4-Methylstyrene | N-Tosyl-2-(p-tolyl)aziridine | 93 |

| 3 | 4-Chlorostyrene | N-Tosyl-2-(4-chlorophenyl)aziridine | 88 |

| 4 | 4-Methoxystyrene | N-Tosyl-2-(4-methoxyphenyl)aziridine | 85 |

| 5 | (E)-β-Methylstyrene | trans-N-Tosyl-2-methyl-3-phenylaziridine | 81 |

Conditions: Alkene (0.5 mmol), PhI=NTs (0.5 mmol), I₂ (10 mol%), TBAI (5 mol%) in MeCN at room temperature for 3h.[13]

Experimental Protocols

General Protocol for Zirconium-Catalyzed Aziridination[8]

To a solution of the alkene (1.0 mmol) and the zirconium catalyst (ZrODipic(HMPA), 1 mol%) in 1,2-dichloroethane (B1671644) (DCE, 0.1 M) is added tetrabutylammonium (B224687) bromide (TBAB, 7.5 mol%). To this stirring mixture, Chloramine-T trihydrate (3.0 mmol) is added in one portion. The reaction is stirred at room temperature for 16 hours. Upon completion, the reaction mixture is quenched, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product is purified by silica (B1680970) gel column chromatography to afford the desired this compound.[8]

General Protocol for Copper-Catalyzed Aziridination with PhI=NTs[4]

A copper(I) or copper(II) catalyst (e.g., Cu(acac)₂, 0.01 mmol) is dissolved in a deoxygenated solvent such as dichloromethane (B109758) (6 mL) under an inert atmosphere. The olefin (1.0 mmol) is added to the solution. [N-(p-toluenesulfonyl)imino]phenyliodinane (PhI=NTs, 0.2 mmol) is then added in one portion. The reaction mixture is stirred at room temperature for 12 hours. After the reaction period, the solvent is removed under reduced pressure, and the crude residue is analyzed and purified, typically by silica gel chromatography.[4]

General Protocol for Iodine-Catalyzed Aziridination with PhI=NTs[13]

To a mixture of the alkene (0.5 mmol), iodine (I₂, 0.05 mmol, 10 mol%), and tetrabutylammonium iodide (TBAI, 0.025 mmol, 5 mol%) in acetonitrile (B52724) (2 mL) is added PhI=NTs (0.5 mmol). The mixture is stirred at room temperature for 3 hours. Following the reaction, the mixture is worked up by extraction with an appropriate organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography on silica gel.[13]

Conclusion

The synthesis of N-tosylaziridines from alkenes is a cornerstone transformation in modern organic chemistry, enabled by a variety of sophisticated catalytic systems. The choice of catalyst and nitrogen source dictates the operative mechanism, which can range from metal-nitrenoid-mediated pathways (Cu, Rh) to those involving unique intermediates like metallooxaziridines (Zr) or iodonium ions (I₂-catalyzed). Furthermore, metal-free methods utilizing photochemistry offer sustainable alternatives. Understanding these core mechanistic principles is paramount for researchers and drug development professionals to effectively select and optimize reaction conditions, control stereochemical outcomes, and design novel synthetic routes to complex, biologically active molecules.

References

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Non-innocent Role of the Halide Ligand in the Copper-Catalyzed Olefin Aziridination Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Rhodium(II)-Catalyzed Enantioselective Intermolecular Aziridination of Alkenes. | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis of N-tosylaziridines from substituted alkenes via zirconooxaziridine catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. scispace.com [scispace.com]

- 11. Organic photosensitized aziridination of alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

The Electrophilicity of the N-Tosylaziridine Ring: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: The N-tosylaziridine ring is a cornerstone of modern organic synthesis, prized for its unique combination of stability and high reactivity. This technical guide provides an in-depth examination of the electrophilic nature of this functional group, a characteristic harnessed by researchers, scientists, and drug development professionals for the construction of complex nitrogen-containing molecules. By placing a strong electron-withdrawing group on the nitrogen, the inherent ring strain of the aziridine (B145994) is weaponized, transforming the ring carbons into potent electrophilic sites. This document details the factors governing this electrophilicity, presents quantitative kinetic and computational data, outlines key reaction mechanisms, and provides detailed experimental protocols for the synthesis and ring-opening of these versatile intermediates.

The Foundation of Reactivity: Ring Strain and N-Activation

The high reactivity of N-tosylaziridines stems from two primary factors: the inherent angle strain of the three-membered ring and the electronic activation provided by the N-tosyl group.[1][2] An unactivated aziridine is relatively inert, but the attachment of an electron-withdrawing tosyl (p-toluenesulfonyl) group significantly alters its chemical properties.

-

Ring Strain: The bond angles within an aziridine ring are approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbons. This angle strain results in high potential energy, which is readily released upon nucleophilic attack that opens the ring.[2]

-

N-Activation: The powerful electron-withdrawing nature of the sulfonyl group induces a strong dipole moment. It withdraws electron density from the nitrogen atom, and consequently from the two ring carbons, rendering them highly electron-deficient and thus, strongly electrophilic.[2] This activation makes the aziridine susceptible to attack by a wide range of soft and hard nucleophiles.

Quantitative Analysis of this compound Electrophilicity

The electrophilicity of N-tosylaziridines can be quantified through both experimental kinetic data and theoretical computational studies. While a universal electrophilicity parameter (E) on a scale such as Mayr's has not been formally established for N-tosylaziridines, their reactivity can be understood through direct measurement of reaction rates and calculated activation energies.[3][4]

Kinetic Data

Kinetic studies provide direct, quantitative evidence of the electrophilic nature of the this compound ring by measuring the rates of ring-opening reactions. The data clearly show that reaction rates are highly dependent on the nucleophile, solvent, and temperature.

Table 1: Propagation Rate Constants for Anionic Ring-Opening Polymerization of N-Mesyl-2-ethyl-aziridine. [5] (Note: N-mesyl activation is electronically similar to N-tosyl activation)

| Temperature (°C) | Propagation Rate Constant (k_p) [L mol⁻¹ s⁻¹] |

| 20 | 0.98 x 10⁻³ |

| 50 | 10.53 x 10⁻³ |

| 100 | 123.85 x 10⁻³ |

Table 2: Relative Reactivity in the Ring-Opening of this compound with Aromatic Amines. [6] (Solvent-free, 100 °C, Catalyst: CoFe@rGO nanohybrid)

| Aromatic Amine | Time (min) | Yield (%) |

| 4-Nitroaniline | 20 | 98 |

| 4-Chloroaniline | 30 | 95 |

| Aniline | 45 | 92 |

| 4-Methylaniline | 60 | 90 |

| 4-Methoxyaniline | 90 | 85 |

Computational Analysis

Density Functional Theory (DFT) calculations offer profound insight into the intrinsic reactivity of these molecules. By modeling the reaction pathway, the activation energy (ΔE≠) for the ring-opening transition state can be calculated. A lower activation energy corresponds to a higher reaction rate and greater electrophilicity. Studies show that electron-withdrawing substituents on the nitrogen dramatically lower this energy barrier.[2]

Table 3: Calculated Activation Energies (ΔE≠) for Nucleophilic Ring-Opening of N-Substituted Aziridines with a Carboxylate Nucleophile. [2]

| N-Substituent Group | Activation Energy (ΔE≠) [kcal mol⁻¹] |

| -H (Unactivated) | 32.1 |

| -SO₂Me (Mesyl) | 7.0 |

| -SO₂CF₃ (Triflyl) | -2.7 |

These computational results reveal that the high electrophilicity of N-sulfonylaziridines is not only due to a more favorable interaction between the nucleophile's HOMO and the substrate's LUMO but also to a diminished steric (Pauli) repulsion. The electron-withdrawing group polarizes the filled σ-orbitals of the aziridine away from the path of the incoming nucleophile, lowering the overall energy of the transition state.[2]

Reaction Mechanisms and Regioselectivity

The reaction of nucleophiles with N-tosylaziridines predominantly proceeds through a bimolecular nucleophilic substitution (Sₙ2) mechanism.[7] This pathway involves a backside attack by the nucleophile on one of the electrophilic ring carbons, leading to the simultaneous cleavage of the C-N bond and an inversion of stereochemistry at the site of attack.

The regioselectivity of the attack—whether it occurs at the more or less substituted carbon—is governed by a balance of steric and electronic factors:

-

Steric Factors: Nucleophiles will preferentially attack the less sterically hindered carbon atom. This is the most common pathway.

-

Electronic Factors: In cases where a carbon atom is activated by an adjacent group (e.g., a phenyl group, creating a benzylic position), nucleophilic attack may be directed to this more substituted carbon. The benzylic position can better stabilize the partial negative charge that develops in the Sₙ2 transition state.

-

Lewis Acid Catalysis: The presence of a Lewis acid can further activate the aziridine by coordinating to the nitrogen or sulfonyl oxygens. This enhances the electrophilicity of the ring and can influence the regiochemical outcome of the reaction.

Mandatory Visualizations

Key Experimental Protocols

This section provides representative, detailed methodologies for the synthesis of an this compound and a subsequent nucleophilic ring-opening reaction.

Protocol: Synthesis of 2-Phenyl-1-tosylaziridine from Styrene (B11656)

This procedure is adapted from a zirconooxaziridine-catalyzed aziridination of alkenes.[8]

Materials:

-

Styrene (1.0 mmol, 1 equiv.)

-

Chloramine-T trihydrate (dried under vacuum) (3.0 mmol, 3 equiv.)

-

Zirconium(IV) oxide dipicolinate HMPA complex [ZrODipic(HMPA)] (0.01 mmol, 1 mol%)

-

Tetrabutylammonium bromide (TBAB) (0.075 mmol, 7.5 mol%)

-

1,2-Dichloroethane (DCE), anhydrous (10 mL)

-

Dichloromethane (DCM)

-

Celite, Silica (B1680970) Gel

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add ZrODipic(HMPA) (1 mol%), TBAB (7.5 mol%), and dried chloramine-T (3 equiv.).

-

Add anhydrous DCE (10 mL, to make a 0.1M solution with respect to the alkene) and stir the resulting suspension for 5 minutes at room temperature.

-

Add styrene (1 equiv.) to the mixture via syringe.

-

Stir the reaction vigorously at room temperature for 16 hours or until TLC analysis indicates complete consumption of the alkene.

-

Upon completion, filter the crude mixture through a short plug of 1:1 Celite and silica gel, washing with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (e.g., using a heptanes/ethyl acetate (B1210297) gradient) to afford 2-phenyl-1-tosylaziridine as the final product.

Protocol: Regioselective Ring-Opening with Zinc(II) Bromide

This procedure describes the Sₙ2-type ring opening of an this compound with a halide nucleophile.[9]

Materials:

-

2-Phenyl-1-tosylaziridine (0.365 mmol, 1 equiv.)

-

Zinc(II) bromide (ZnBr₂), anhydrous (0.73 mmol, 2 equiv.)

-

Dichloromethane (DCM), anhydrous (4.0 mL)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous ZnBr₂ (2 equiv.) and 2.0 mL of anhydrous DCM.

-

Heat the suspension to reflux for 5 minutes.

-

In a separate flask, dissolve 2-phenyl-1-tosylaziridine (1 equiv.) in 2.0 mL of anhydrous DCM.

-

Slowly add the aziridine solution to the refluxing ZnBr₂ suspension with stirring.

-

Maintain the reflux and monitor the reaction by TLC until the starting aziridine is completely consumed.

-

Cool the reaction mixture to room temperature and quench by adding 2.0 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

The crude product, N-(2-bromo-2-phenylethyl)-4-methylbenzenesulfonamide, can be purified by column chromatography if necessary.

Applications in Drug Development and Complex Synthesis

The predictable reactivity and stereospecificity of this compound ring-opening make them invaluable intermediates in the synthesis of molecules relevant to drug discovery. Several approved drugs and biologically active natural products contain the aziridine motif itself, such as Mitomycin C and Thiotepa.[1][10] More broadly, N-tosylaziridines serve as versatile three-carbon synthons for preparing:

-

1,2-Amino Alcohols: Key structural motifs in many pharmaceuticals.

-

Vicinal Diamines: Important ligands and components of bioactive compounds.

-

Unnatural Amino Acids: Building blocks for peptide and protein engineering.

-

Complex Nitrogen Heterocycles: The products of ring-opening can be readily cyclized to form larger, more complex ring systems.

The ability to introduce two distinct functionalities with defined stereochemistry in a single step makes the this compound an efficient and powerful tool for building molecular complexity in the pursuit of new therapeutic agents.

References

- 1. Ag(I)-catalyzed regioselective ring-opening of this compound and N-tosylazetidine with S-, O-, and N-nucleophiles and tethered dinucleophiles. | Semantic Scholar [semanticscholar.org]

- 2. Rational Tuning of the Reactivity of Three‐Membered Heterocycle Ring Openings via SN2 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cup.uni-muenchen.de [cup.uni-muenchen.de]

- 4. Prof. Dr. Herbert Mayr, LMU München [cup.uni-muenchen.de]

- 5. The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00436B [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. home.iitk.ac.in [home.iitk.ac.in]

- 10. careerchem.com [careerchem.com]

The Pivotal Role of the Tosyl Group in the Reactivity of N-Tosylaziridines: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Tosylaziridines are pivotal intermediates in modern organic synthesis, prized for their unique reactivity that allows for the stereospecific introduction of nitrogen-containing functionalities. This versatility is largely dictated by the presence of the N-tosyl group, which profoundly influences the chemical behavior of the strained three-membered ring. This technical guide provides a comprehensive examination of the multifaceted role of the tosyl group in modulating the reactivity of N-tosylaziridines, with a focus on its electron-withdrawing effects, impact on ring strain, and function as a stable leaving group precursor. This document delves into the mechanisms of their key reactions, presents quantitative data on reactivity and regioselectivity, and provides detailed experimental protocols for their synthesis and transformation.

Introduction: The Activating Nature of the Tosyl Group

The aziridine (B145994) ring, a three-membered heterocycle containing a nitrogen atom, is characterized by significant ring strain, estimated to be around 27 kcal/mol.[1] This inherent strain is a primary driver for its reactivity, particularly in ring-opening reactions.[1] However, an unsubstituted or N-alkylated aziridine is relatively inert to all but the strongest nucleophiles.[2] The introduction of a potent electron-withdrawing group on the nitrogen atom, such as the p-toluenesulfonyl (tosyl) group, dramatically "activates" the aziridine ring, rendering it highly susceptible to nucleophilic attack.[3][4][5]

The tosyl group, with the chemical formula -SO₂-C₆H₄-CH₃, is a univalent functional group derived from p-toluenesulfonic acid.[6] Its profound impact on aziridine reactivity stems from several key factors:

-

Inductive and Mesomeric Electron Withdrawal: The sulfonyl moiety of the tosyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This effect is transmitted through both inductive (through the sigma bonds) and mesomeric (via resonance) interactions, reducing the electron density on the nitrogen atom and, consequently, on the ring's carbon atoms.[2] This increased electrophilicity of the ring carbons makes them more susceptible to nucleophilic attack.

-

Stabilization of the Transition State and Leaving Group: During nucleophilic ring-opening, the tosyl group can stabilize the developing negative charge on the nitrogen atom in the transition state. Furthermore, upon ring opening, the resulting N-tosyl amine is a stable species, and the tosyl group itself is a precursor to the tosylate anion, a well-known excellent leaving group due to the resonance stabilization of its negative charge across the sulfonyl group's oxygen atoms.[7][8] This inherent stability of the potential leaving group contributes to a lower activation energy for the ring-opening process.

-

Influence on Ring Geometry and Strain: While the primary effect is electronic, the bulky nature of the tosyl group can also influence the conformation of substituents on the aziridine ring, which in turn can affect the stereochemical outcome of reactions. The fundamental high ring strain of the aziridine is the thermodynamic driving force for ring-opening reactions.[9]

Nucleophilic Ring-Opening: The Cornerstone of N-Tosylaziridine Reactivity

The most characteristic and synthetically useful reaction of N-tosylaziridines is their ring-opening by a wide array of nucleophiles. This transformation typically proceeds via an Sₙ2 mechanism, leading to the formation of 1,2-difunctionalized compounds with a defined stereochemistry.[10][11]

Mechanism and Regioselectivity

The regioselectivity of the nucleophilic attack is a critical aspect of this compound chemistry and is governed by a combination of steric and electronic factors of the substituents on the aziridine ring.[11][12]

-

In Unsubstituted or Monosubstituted N-Tosylaziridines: Nucleophilic attack generally occurs at the less substituted carbon atom, following the typical Sₙ2 trajectory.

-

In 2-Substituted N-Tosylaziridines: The outcome is more nuanced.

-

Steric Effects: Bulky nucleophiles will preferentially attack the less sterically hindered carbon.

-

Electronic Effects: If one of the carbons is benzylic or allylic, it becomes more electrophilic and is preferentially attacked, even if it is more substituted. This is due to the ability of the phenyl or vinyl group to stabilize the partial positive charge in the transition state.[11]

-

-

Lewis Acid Catalysis: The presence of a Lewis acid can further activate the aziridine ring by coordinating to the nitrogen atom, enhancing its electron-withdrawing nature and promoting ring opening.[13] In some cases, Lewis acid catalysis can alter the regioselectivity of the reaction.

dot

Caption: General mechanism of nucleophilic ring-opening of N-tosylaziridines.

Quantitative Data on Ring-Opening Reactions

The following tables summarize representative data on the yields and regioselectivity of nucleophilic ring-opening reactions of N-tosylaziridines.

Table 1: Ring-Opening of N-Tosylaziridines with Various Nucleophiles

| This compound Substrate | Nucleophile | Catalyst/Conditions | Product(s) | Yield (%) | Regioselectivity (Attacked Carbon) | Reference |

| 2-Phenyl-N-tosylaziridine | N-Tosylhydrazones | BF₃·OEt₂ | 3,6-disubstituted and 3,5,6-trisubstituted 1,2,4-triazines | Excellent | Benzylic carbon | [13] |

| 2-Phenyl-N-tosylaziridine | Acrylonitriles | Base, then Pd-catalyst | Tetrahydroquinoline derivatives | Excellent | Benzylic carbon | [10] |

| N-Tosylaziridines | Propargyl alcohols | [Ag(COD)₂]PF₆ | Oxazines, oxazepines, oxazocines | 63-76 | - | [10] |

| 2-Alkyl/2-Arylaziridines | Benzimidazoles | Copper catalyst | Benzoimidazolylethylamine derivatives | Good | Less substituted carbon | [10] |

| Substituted N-Tosylaziridines | Zinc (II) halides | - | β-Haloamines | 73-78 (combined) | Mixture of regioisomers | [14] |

Table 2: Comparison of Reactivity of N-Substituted Aziridines

| N-Substituent | Relative Rate of Nucleophilic Ring Opening | Comments | Reference |

| Tosyl (Ts) | Baseline | Good activating group, compatible with many nucleophiles. | [11] |

| Nosyl (Ns) | 50-60 times faster than Tosyl | More activating but incompatible with organometallic reagents. | [11] |

| Sulfamoyl (SES) | Faster than Tosyl | Allows for a wider range of nucleophiles, including organometallics. | [11] |

| Alkyl | Significantly slower | Requires harsher conditions or Lewis acid activation for ring-opening. | [4] |

Synthesis of N-Tosylaziridines: Key Experimental Protocols

The efficient synthesis of N-tosylaziridines is crucial for their application in organic synthesis. Several reliable methods have been developed.

From 2-Amino Alcohols

A common and efficient method for the synthesis of chiral N-tosylaziridines involves the cyclization of 2-amino alcohols.[3]

dot

Caption: Synthesis of N-tosylaziridines from 2-amino alcohols.

Experimental Protocol: One-Pot Synthesis of (S)-N-Tosylaziridines from (S)-Amino Alcohols [3]

-

Method A (for more substituted amino alcohols):

-

To a stirred mixture of the (S)-amino alcohol (1.0 mmol) and potassium carbonate (4.0 mmol) in acetonitrile (B52724) (2.0 mL), add tosyl chloride (2.2 mmol) portionwise at room temperature.

-

After stirring for 6 hours, add toluene (B28343) (5 mL) and filter off the solid.

-

Evaporate the solvents under reduced pressure to obtain the crude this compound, which can be purified by silica (B1680970) gel chromatography.

-

-

Method B (for less hindered amino alcohols):

-

To a vigorously stirred mixture of the (S)-amino alcohol (1.0 mmol), potassium hydroxide (B78521) (2.0 g), water (2.0 mL), and dichloromethane (B109758) (2.0 mL), add tosyl chloride (2.5 mmol) portionwise at room temperature.

-

After 30 minutes, add ice and water.

-

Separate the organic layer, wash with water, dry over magnesium sulfate, and evaporate the solvent to yield the this compound.

-

From Alkenes

The direct aziridination of alkenes is another powerful method for synthesizing N-tosylaziridines. This can be achieved using various nitrene precursors and catalysts.[15][16]

Experimental Protocol: Zirconium-Catalyzed Aziridination of Alkenes [17]

-

In a reaction vessel, mix the zirconium catalyst (e.g., ZrODipic(HMPA), 1 mol%), a phase-transfer catalyst (e.g., TBAB, 7.5 mol%), and chloramine-T trihydrate (3 equiv.) in DCE (0.1 M).

-

Allow the mixture to react for 5 minutes.

-

Add the alkene (1 equiv.) and stir the reaction vigorously at room temperature for 16 hours or until the disappearance of the alkene is observed by TLC.

-

Filter the crude mixture through a pad of 1:1 celite and silica gel, washing with dichloromethane.

-

Purify the crude product by silica gel column chromatography to afford the this compound.

The Tosyl Group as a Protecting Group and its Removal

In addition to its role as an activating group, the tosyl group can also serve as a protecting group for the nitrogen atom.[6] Its stability to a wide range of reaction conditions makes it a robust protecting group. However, its removal can be challenging and often requires harsh conditions, such as dissolving metal reduction (e.g., sodium in liquid ammonia) or treatment with strong reducing agents like sodium naphthalenide. More recently, methods for the deprotection of N-tosylaziridines and subsequent N-acylation have been developed, expanding their synthetic utility.[18]

Conclusion